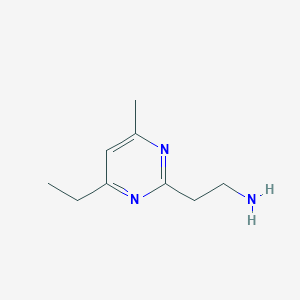

2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17773902

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3 |

|---|---|

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 2-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine |

| Standard InChI | InChI=1S/C9H15N3/c1-3-8-6-7(2)11-9(12-8)4-5-10/h6H,3-5,10H2,1-2H3 |

| Standard InChI Key | HCOCLBZRUDJMAH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=NC(=C1)C)CCN |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

2-(4-Ethyl-6-methylpyrimidin-2-yl)ethan-1-amine belongs to the pyrimidine family, a class of nitrogen-containing heterocycles prevalent in nucleic acids and pharmaceuticals. Its IUPAC name, 2-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine, reflects its substitution pattern:

-

4-position: Ethyl group (-CH₂CH₃)

-

6-position: Methyl group (-CH₃)

The compound’s planar pyrimidine ring enables π-π stacking interactions, while the ethanamine side chain introduces basicity (pKa ≈ 9–10) due to the primary amine . Its stereochemistry is defined by the absence of chiral centers, as confirmed by its symmetrical SMILES string: CCC1=NC(=NC(=C1)C)CCN .

Table 1: Key Molecular Descriptors

Synthesis and Industrial Production

Alkylation of Pyrimidine Derivatives

The synthesis typically involves alkylation reactions on pyrimidine precursors. A common route starts with 4-ethyl-6-methylpyrimidin-2-amine (CID 819560) , which undergoes nucleophilic substitution at the 2-position with 2-chloroethylamine or its derivatives under basic conditions. Industrial-scale production may employ continuous flow reactors to enhance yield and purity, as batch methods often struggle with byproduct formation due to the reactivity of the amine group.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 2-position.

-

Amine Protection: Preventing unwanted side reactions (e.g., over-alkylation) by using protecting groups like tert-butoxycarbonyl (Boc) .

-

Purification: Liquid chromatography or crystallization is required to isolate the product from unreacted starting materials and isomers.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic pyrimidine core but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Stability studies indicate decomposition above 200°C, with the amine group prone to oxidation under ambient conditions, necessitating storage in inert atmospheres.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, pyrimidine-H), 3.10 (t, 2H, -CH₂NH₂), 2.60 (q, 2H, -CH₂CH₃), 2.45 (s, 3H, -CH₃), 1.25 (t, 3H, -CH₂CH₃) .

Research Gaps and Future Directions

Unanswered Questions

-

Biological Targets: No in vitro or in vivo studies confirming interactions with specific enzymes or receptors.

-

Toxicity Profile: Acute and chronic toxicity data are absent.

Recommended Studies

-

High-Throughput Screening: To identify binding partners in cancer cell lines.

-

Structure-Activity Relationship (SAR): Modifying substituents to enhance solubility or potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume